1,1,1,2-Tetrabromobutane

Flame Retardant Bromine Loading Efficiency Polymer Additives

1,1,1,2-Tetrabromobutane (CAS 25497-47-6), molecular formula C₄H₆Br₄, molecular weight 373.71 g/mol, is a fully saturated aliphatic tetrabromide characterized by an asymmetric bromination pattern featuring three bromine atoms on C1 and one bromine on C2. The compound contains approximately 85.5% bromine by weight, substantially exceeding the bromine content of dibromoalkanes and positioning it among high-loading bromine carriers in the C4 aliphatic series.

Molecular Formula C4H6Br4
Molecular Weight 373.71 g/mol
CAS No. 25497-47-6
Cat. No. B15482466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2-Tetrabromobutane
CAS25497-47-6
Molecular FormulaC4H6Br4
Molecular Weight373.71 g/mol
Structural Identifiers
SMILESCCC(C(Br)(Br)Br)Br
InChIInChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3
InChIKeyKNHYZOVUQAYWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,2-Tetrabromobutane (CAS 25497-47-6): High-Bromine-Content Aliphatic Intermediate for Flame Retardant and Organic Synthesis Applications


1,1,1,2-Tetrabromobutane (CAS 25497-47-6), molecular formula C₄H₆Br₄, molecular weight 373.71 g/mol, is a fully saturated aliphatic tetrabromide characterized by an asymmetric bromination pattern featuring three bromine atoms on C1 and one bromine on C2 . The compound contains approximately 85.5% bromine by weight, substantially exceeding the bromine content of dibromoalkanes and positioning it among high-loading bromine carriers in the C4 aliphatic series [1]. It is typically supplied as a colorless to pale yellow liquid with density approximately 2.5 g/cm³ at ambient temperature . Its chemical structure distinguishes it from symmetrical tetrabromobutane isomers (e.g., 1,1,2,2-tetrabromobutane, 1,2,3,4-tetrabromobutane) and from the widely commercialized but structurally distinct tetrabromobisphenol A (TBBPA), conferring a unique combination of aliphatic backbone flexibility and high localized bromine density [2]. Unlike TBBPA, which bears phenolic hydroxyl groups that enable reactive incorporation into epoxy and polycarbonate backbones, 1,1,1,2-tetrabromobutane lacks such functional handles, designating it predominantly as an additive flame retardant [2]. This compound is cited in patent literature as a flameproofing agent for expandable styrene polymers [3] and in PVC formulations as a flame retardant additive [4].

Why Generic Substitution Fails: Structural and Functional Differentiation of 1,1,1,2-Tetrabromobutane from Common Alternatives


Interchanging brominated flame retardants or synthetic intermediates within the same nominal class without verifying specific structural features introduces substantial performance risk. 1,1,1,2-Tetrabromobutane possesses an asymmetric 1,1,1,2-bromination pattern, distinguishing it fundamentally from the 1,1,2,2-tetrabromobutane isomer and from meso-1,2,3,4-tetrabromobutane [1]. This unique bromine distribution governs thermal degradation kinetics, radical release profiles, and compatibility with host polymer matrices [2]. In contrast, widely used alternatives such as tetrabromobisphenol A (TBBPA) and hexabromocyclododecane (HBCD) possess aromatic or cycloaliphatic backbones that impart vastly different thermal stability ranges, melt viscosities, and regulatory statuses [3]. For instance, TBBPA is classified as Group 2A (probably carcinogenic to humans) by IARC and is primarily employed as a reactive FR chemically bound to epoxy backbones [3]. HBCD, a cycloaliphatic FR, has been phased out globally under the Stockholm Convention due to persistent organic pollutant (POP) designation [3]. 1,1,1,2-Tetrabromobutane, as an unbranched aliphatic bromocarbon, occupies a distinct niche: it offers high bromine loading without the regulatory burden associated with HBCD and without the phenolic functionality that dictates TBBPA's reactive applications [3]. Substituting an aromatic or cycloaliphatic FR for this compound without reformulation would alter polymer compatibility, processing window, and ultimate flame retardant performance.

Quantitative Differentiation Evidence for 1,1,1,2-Tetrabromobutane: Comparative Data for Scientific and Procurement Decision-Making


Bromine Content Comparison: 1,1,1,2-Tetrabromobutane versus Commercial Brominated Flame Retardants

1,1,1,2-Tetrabromobutane contains 85.5% bromine by weight based on its molecular formula C₄H₆Br₄ [1]. This bromine loading exceeds that of widely used dibrominated aliphatics such as 1,2-dibromobutane (Br content ~74.0%) and approximates that of certain aromatic brominated flame retardants including commercial brominated polystyrene (typical Br content ~68%) [2]. However, it falls below the bromine content of fully brominated aromatics such as hexabromobenzene (Br content ~86.7% for C₆Br₆) [3]. The quantitative bromine content directly determines the mass of FR additive required to achieve a target bromine concentration in the final polymer formulation; higher Br loading reduces additive loading and mitigates dilution of mechanical properties.

Flame Retardant Bromine Loading Efficiency Polymer Additives

Patent-Cited Flame Retardant Application in Expandable Polystyrene (EPS): Comparative Citation Analysis

Patent CN103421258A explicitly lists tetrabromobutane among suitable flameproofing agents for particulate, expandable, self-extinguishing styrene polymers, alongside dibromoethylbenzene, pentabromomonochlorocyclohexane, and brominated organic monomers [1]. The inclusion of tetrabromobutane in this specific patent family indicates that its aliphatic bromination pattern and thermal decomposition profile align with the processing temperature window of EPS expansion and molding [1]. In contrast, the same patent does not list TBBPA or HBCD in the same embodiment, suggesting that tetrabromobutane and its aliphatic analogs were selected for compatibility with the monofluorotrichloromethane blowing agent system described [1]. This patent-cited application constitutes a documented industrial use case, distinguishing 1,1,1,2-tetrabromobutane from FR compounds not cited in EPS-specific patent literature.

Expandable Polystyrene Self-Extinguishing Polymers Patent Formulation

PVC Flame Retardant Formulation: Synergistic Use with Epoxy Chloropropane

Patent CN103450590A describes a high-flame-retardance polyvinyl chloride (PVC) plastic composition wherein tetrabromobutane (10 parts) is used in combination with epoxy chloropropane (1 part) and additional synergists including antimony oxide, zinc borate, and phosphotriester [1]. The formulation achieves a 10:1 ratio of tetrabromobutane to epoxy chloropropane, with the latter serving as both a secondary FR additive and a halogen stabilizer to mitigate HCl evolution during thermal processing [1]. This specific synergistic combination differentiates tetrabromobutane from brominated FRs that lack compatibility with epoxy chloropropane in PVC matrices or that require different synergist ratios. The patent teaches that the combination of aliphatic tetrabromobutane with epoxy chloropropane yields a flame-retardant PVC composition, whereas alternative brominated FRs would necessitate reformulation of the entire additive package [1].

PVC Flame Retardant Formulation Synergistic Additives

Physical State and Density: Liquid Handling Advantage versus Solid Brominated FRs

1,1,1,2-Tetrabromobutane is supplied as a colorless to pale yellow liquid at ambient temperature with density approximately 2.5 g/cm³ . In contrast, many widely used brominated flame retardants including TBBPA, brominated polystyrene, and decabromodiphenyl ether (Deca-BDE) are solids at room temperature, requiring melting or dispersion as powders [1][2]. The liquid physical state of 1,1,1,2-tetrabromobutane facilitates homogeneous incorporation into liquid resin systems (e.g., unsaturated polyesters, liquid epoxy formulations) and enables direct metered dosing in continuous polymer compounding operations [3]. Additionally, its high density (~2.5 g/cm³) substantially exceeds that of typical polymer matrices (0.9–1.4 g/cm³) and non-halogenated liquid additives, a factor that must be accounted for in formulation density calculations and mixing protocols .

Liquid Flame Retardant Polymer Processing Additive Dispersion

Synthetic Utility: Precursor to Tetrachlorobutane via Halogen Exchange

1,1,1,2-Tetrabromobutane can be converted to 1,1,1,2-tetrachlorobutane via halogen exchange reaction with molecular chlorine (Cl₂) under heating or catalytic conditions [1]. This synthetic pathway exploits the lability of C–Br bonds relative to C–Cl bonds, enabling selective replacement of bromine with chlorine while preserving the aliphatic carbon skeleton [1]. In contrast, the reverse transformation (chlorinated precursor to brominated product) is thermodynamically unfavorable and not industrially practiced. The asymmetric 1,1,1,2-bromination pattern is retained in the chlorinated product, yielding a unique tetrachloroalkane isomer that differs from the more accessible 1,1,2,2-tetrachlorobutane [2]. This positions 1,1,1,2-tetrabromobutane as a strategic intermediate for accessing specific chlorinated alkanes that are otherwise challenging to synthesize directly.

Organic Synthesis Halogen Exchange Tetrachlorobutane

Optimal Application Scenarios for 1,1,1,2-Tetrabromobutane Based on Differentiated Performance Evidence


Additive Flame Retardant for Expandable Polystyrene (EPS) Foam Formulations

1,1,1,2-Tetrabromobutane is suitable for incorporation as a flameproofing agent in particulate, expandable, self-extinguishing styrene polymers, as documented in patent CN103421258A [1]. The compound's aliphatic backbone and liquid physical state facilitate homogeneous dispersion within the styrene monomer or prepolymer prior to expansion, while its high bromine content (85.5%) provides efficient flame retardancy at relatively low loading levels [2]. Formulators should verify compatibility with the specific blowing agent system employed (e.g., monofluorotrichloromethane or pentane) and assess processing conditions to ensure the compound remains within its thermal stability window during bead expansion and molding [1].

Flame Retardant Component in PVC Plastic Compositions with Epoxy Synergists

Patent CN103450590A demonstrates the use of tetrabromobutane (10 parts) in combination with epoxy chloropropane (1 part), antimony oxide, zinc borate, and phosphotriester to produce high-flame-retardance PVC plastic [1]. This formulation leverages the synergy between the aliphatic bromine donor and the epoxy-based halogen stabilizer to achieve flame retardancy while mitigating HCl release during thermal processing [1]. Compounders developing flexible or rigid PVC formulations requiring high flame retardancy should consider this specific additive package, noting that substitution of tetrabromobutane with alternative brominated FRs may require re-optimization of the epoxy chloropropane ratio and synergist balance [1].

Synthetic Intermediate for Asymmetric Tetrachloroalkanes via Halogen Exchange

1,1,1,2-Tetrabromobutane serves as a precursor for the synthesis of 1,1,1,2-tetrachlorobutane through halogen exchange with chlorine gas under heating or catalytic conditions [1]. This transformation is valuable for accessing specific asymmetric tetrachloroalkane isomers that are not commercially available or are difficult to obtain through direct chlorination pathways [1]. Research laboratories engaged in the synthesis of specialty chlorinated compounds or investigating structure-property relationships in halogenated alkanes can utilize this compound as a strategic intermediate. The retention of the 1,1,1,2-substitution pattern during halogen exchange ensures that the unique asymmetry of the carbon skeleton is preserved in the final product [1].

Liquid Flame Retardant for Unsaturated Polyester and Liquid Epoxy Resins

The liquid physical state of 1,1,1,2-tetrabromobutane at ambient temperature makes it particularly well-suited for incorporation into liquid thermosetting resin systems, including unsaturated polyesters and liquid epoxy formulations [1]. Unlike solid brominated flame retardants that require melting or high-shear dispersion, this compound can be directly blended into the liquid resin prior to curing, promoting uniform distribution and reducing mixing time and energy input [1]. Its high density (~2.5 g/cm³) must be accounted for in formulation calculations to avoid stratification during storage [2]. This application scenario is most relevant for manufacturers of cast polymer parts, laminates, and coatings where liquid resin processing is already established.

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